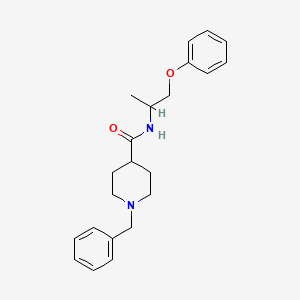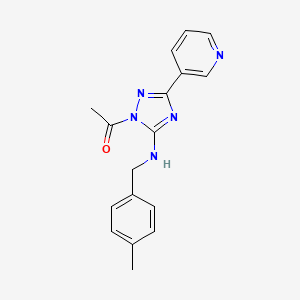
3-chlorophenyl 3-(4-fluorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves reacting chlorophenol and acryloyl chloride in the presence of triethylamine in ethyl acetate solution. For instance, 4-chlorophenyl acrylate was prepared using a similar methodology, which could be adapted for synthesizing 3-chlorophenyl 3-(4-fluorophenyl)acrylate by choosing appropriate starting materials (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Molecular Structure Analysis
The molecular structure of compounds related to 3-chlorophenyl 3-(4-fluorophenyl)acrylate has been studied using techniques such as IR and X-ray diffraction. For example, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and its structure confirmed by these methods, providing insights into the molecular geometry that would be relevant for 3-chlorophenyl 3-(4-fluorophenyl)acrylate as well (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Chemical Reactions and Properties
The reactivity and chemical properties of acrylate compounds have been extensively studied. Copolymerization reactions involving chlorophenyl acrylate with other monomers demonstrate the reactivity of these compounds in forming polymers, which can be applicable to 3-chlorophenyl 3-(4-fluorophenyl)acrylate for developing new materials (Thamizharasi et al., 1999).
Physical Properties Analysis
The physical properties such as thermal stability and molecular weight of polymers derived from chlorophenyl acrylate have been analyzed, offering insights into the properties that 3-chlorophenyl 3-(4-fluorophenyl)acrylate-based polymers might exhibit. As the concentration of chlorophenyl acrylate increases in the copolymer, its thermal stability also increases, indicating potential applications in areas requiring materials with high thermal stability (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity ratios and polymerization behavior of chlorophenyl acrylate compounds, have been studied. These properties are critical for understanding how 3-chlorophenyl 3-(4-fluorophenyl)acrylate might react under different conditions, influencing its suitability for various applications (Thamizharasi et al., 1999).
Wissenschaftliche Forschungsanwendungen
Sensor Development
A study explored the synthesis of a water-soluble polymer incorporating a fluorescein-bearing acrylate for sensing Fe³⁺ ions. The polymer demonstrated a linear response to Fe³⁺ concentrations, suggesting its potential as a reusable sensor in aqueous solutions (Wang et al., 2008).
Material Synthesis and Copolymerization
Research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants with chloro and fluoro substitutions, showed successful copolymerization with styrene. These novel acrylates, characterized by their thermal and structural properties, demonstrate the versatility of acrylate derivatives in creating advanced polymer materials with tailored properties (Whelpley et al., 2022).
Corrosion Inhibition
A derivative of 3-chlorophenyl 3-(4-fluorophenyl)acrylate was investigated for its ability to inhibit corrosion on mild steel in acidic environments. The study found that these derivatives effectively adsorbed onto the metal surface, acting as mixed-type inhibitors and demonstrating the potential for acrylate derivatives in corrosion protection applications (Lgaz et al., 2017).
Photopolymerization and Crosslinking
Research on novel photo-cross-linkable polymers, incorporating chlorophenyl acrylate units, highlighted their potential as effective corrosion inhibitors for mild steel in acidic solutions. These polymers demonstrated significant efficiency, underscoring the role of acrylate derivatives in developing advanced protective coatings (Baskar et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chlorophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-12-2-1-3-14(10-12)19-15(18)9-6-11-4-7-13(17)8-5-11/h1-10H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDBSMWVSCZPDA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)
![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)